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molecular formula C14H15NO2 B8308322 4-Phenethyl-1H-pyrrole-2-carboxylic acid methyl ester

4-Phenethyl-1H-pyrrole-2-carboxylic acid methyl ester

Cat. No. B8308322
M. Wt: 229.27 g/mol
InChI Key: RRURPTATLRSFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.65 mmol) was added to a stirring, room temperature solution of 27 (0.0755 g, 0.329 mmol) in MeOH (0.82 mL, 0.4 M) under N2. Another 0.7 mL of MeOH was added due to precipitation of the starting material, and the reaction was heated to reflux until the reaction was judged complete by HPLC (2 h): The reaction was concentrated and then dissolved in 0.55 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain pure 28. 1H (CDCl3, 400 MHz): δ 10.87 (1H, broad s), 7.25-7.18 (2H, m), 7.17-7.69 (3H, m), 6.70 (1H, s), 6.67 (1H, s), 2.83 (2H, t, J=7.6 Hz), 2.74 (2H, t, J=7.6 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.53, 143.39, 129.50, 129.21, 126.76, 126.38, 123.49, 122.85, 116.48, 38.68, 29.94 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 38.68, 29.94; CH carbons: 129.50, 129.21, 126.76, 122.85, 116.48 ppm. HPLC: 8.579 min.
Name
Quantity
1.65 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.0755 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
solvent
Reaction Step One
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[NH:8][CH:9]=[C:10]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1)=[O:6]>CO>[CH2:12]([C:10]1[CH:11]=[C:7]([C:5]([OH:6])=[O:4])[NH:8][CH:9]=1)[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.65 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.0755 g
Type
reactant
Smiles
COC(=O)C=1NC=C(C1)CCC1=CC=CC=C1
Name
Quantity
0.82 mL
Type
solvent
Smiles
CO
Step Two
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was judged complete by HPLC (2 h)
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.55 mL H2O
ADDITION
Type
ADDITION
Details
10% aq. HCl was added dropwise until the pH=2
CUSTOM
Type
CUSTOM
Details
The white solid that precipitated from the reaction
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to obtain pure 28
CUSTOM
Type
CUSTOM
Details
8.579 min.
Duration
8.579 min

Outcomes

Product
Name
Type
Smiles
C(CC1=CC=CC=C1)C=1C=C(NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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